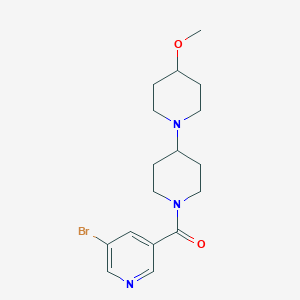
1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-bromopyridine-3-carbonyl)piperazine” is a solid substance with a molecular weight of 270.13 . It has a melting point of 79 - 80 degrees Celsius . The compound is 95% pure .
Molecular Structure Analysis
The InChI code for “1-(5-bromopyridine-3-carbonyl)piperazine” is 1S/C10H12BrN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2 .Physical and Chemical Properties Analysis
“1-(5-bromopyridine-3-carbonyl)piperazine” is a solid substance with a molecular weight of 270.13 . It has a melting point of 79 - 80 degrees Celsius . The compound is 95% pure .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
The chemical compound 1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine plays a significant role in the synthesis of complex molecules due to its structural components. Research highlights efficient syntheses of brominated bipyridines and bipyrimidines, which are crucial for the preparation of metal-complexing molecular rods. This process involves Stille coupling and reductive symmetric coupling techniques, showcasing the compound's relevance in developing materials for molecular electronics and photonics (Schwab, Fleischer, & Michl, 2002).
Antibacterial Activity
Derivatives of bromopyridine-containing compounds, including those related to this compound, have been studied for their antibacterial properties. Novel 4-Pyrrolidin-3-cyanopyridine derivatives have demonstrated promising antimicrobial activity against a wide array of aerobic and anaerobic bacteria, highlighting the compound's potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Catalytic Applications and Chemical Transformations
In catalysis, alkoxycarbonylpiperidines, which share structural similarities with this compound, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are pivotal for synthesizing carboxamides and ketocarboxamides, offering a pathway for the creation of diverse organic compounds with potential pharmaceutical applications (Takács et al., 2014).
Polymer Modification
The compound's derivatives have been utilized in the selective oxidation of polymeric terminal diols to introduce carbonyl functionalities, demonstrating its utility in polymer chemistry for modifying material properties (Yoshida, Takata, & Endo, 1992). This application is crucial for developing advanced materials with tailored properties.
Pharmacological Synthesis
In the pharmaceutical domain, the structural elements of this compound contribute to synthesizing novel pharmacologically active compounds. For instance, synthesis and evaluation of oximino-piperidino-piperidine amides have led to the discovery of potent CCR5 receptor antagonists with significant anti-HIV activity, underscoring the compound's importance in medicinal chemistry (Palani et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-23-16-4-8-20(9-5-16)15-2-6-21(7-3-15)17(22)13-10-14(18)12-19-11-13/h10-12,15-16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLCJWOZMDGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2723524.png)
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)

![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2723530.png)
![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)
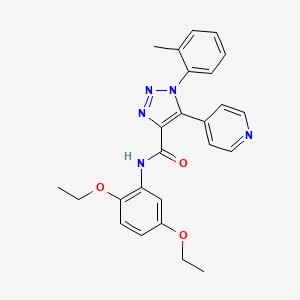
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-mesitylacetamide](/img/structure/B2723534.png)

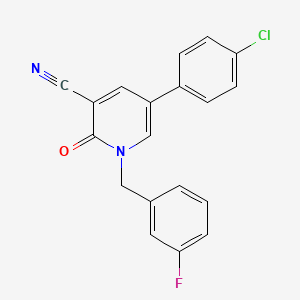

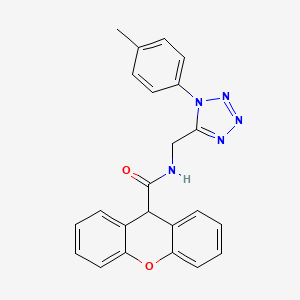
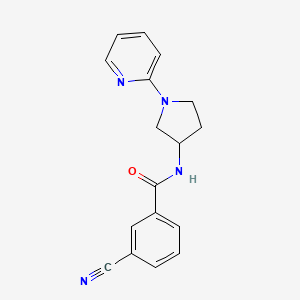
![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2723544.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
